Journal Name:Journal of Inclusion Phenomena and Macrocyclic Chemistry
Journal ISSN:1388-3127
IF:1.925
Journal Website:https://link.springer.com/journal/10847
Year of Origin:0
Publisher:Kluwer Academic Publishers
Number of Articles Per Year:80
Publishing Cycle:
OA or Not:Not
Preparation and nutritional characterisation of protein concentrate prepared from foxtail millet (Setaria italica)
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-03-06 , DOI: 10.1177/10820132231159819
Plant-based protein sources as a sustainable alternative to animal sources are highly relevant for food and dietary supplements industries. Plant proteins are becoming popular as an eco-friendly so...
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Red wine processing-derived Brazilian Alicante bouschet grape skin as a promising ingredient for cereal bars production.
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-07-05 , DOI: 10.1177/10820132231186442
Grape skin is a wine by-product with a high fiber and phenolic compound content, with potential application as an ingredient in food products. This work aimed to study the hedonic and sensory perception of the consumer using the Check-all-that-apply about cereal bars made with grape skin flour (GSF) obtained from wine residue. Grape skin flour with different granulometric ranges (coarse and fine) was added to the cereal bars in different proportions (10, 15, and 20%) to replace the oat flakes present in the formulation. Sensory acceptance results showed that all bars had good acceptance scores (>6.42) and presented different sensory profiles. The cereal bar containing 15% of coarse GSF had good sensory acceptance with attributes "few dark spots," "light color," and "softer," with desirable sensory characteristics and from the nutritional point of view with high fiber content and bioactive compounds and it was considered the best formulation. Therefore, the incorporation of wine by-products in cereal bars showed excellent acceptability and the possibility of insertion in the market.
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Production of fermented milk analogs using subcritical water extraction of rice by-products and investigation of its physicochemical, microbial, rheological, and sensory properties.
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-07-10 , DOI: 10.1177/10820132231186170
Rice milling by-products extract and Persian grape syrup (Persian grape molasses), as the proper alternatives for milk ingredients and sucrose, respectively, can be considered a promising way to produce functional milk analogs. In this study, we studied the production of rice milling by-product extracts via the subcritical water extraction method, as a green method. The optimum extract was then fermented by Lactobacillus casei and Lactobacillus plantarum, and the different physicochemical, sensory, and rheological properties and the viability of these lactic acid bacteria were assessed during fermentation and certain intervals of 28-day storage. Considering rheological properties, the optimum rice milling by-product extract was recognized based on DOE analysis and the rheological curves of fermented drinks and Persian grape molasses were fitted by Herschel-Bulkley and Bingham models, respectively. The extract and also milk analog had excellent fitness with Herschel-Bulkley model, and this fermented milk analog showed a drop in the consistency index, flow behavior, and yield stress during the 28-day storage. According to the results, the viable cell count of Lactobacillus plantarum and Lactobacillus casei remained at 106-108 colony forming unit/ml after 28-day storage, which showed a combination of rice milling by-product ingredients and inulin had a positive effect on the survival rate of lactic acid bacteria. An increase in values of total phenolic compounds, as well as antioxidant activity observed during fermentation; however, these compounds dropped considerably during storage as a result of degradation and interaction with other compounds. Moreover, in terms of sensory evaluation, Lactobacillus plantarum drinks provided the highest overall acceptability among other samples on the 28th day.
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Synergistic inhibition of Salmonella Typhimurium and Staphylococcus aureus in apple jam by cinnamaldehyde and potassium sorbate
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-03-27 , DOI: 10.1177/10820132231165541
The objective of this study was to evaluate the antimicrobial effectiveness of cinnamaldehyde (CIN) and potassium sorbate (P.S.), alone and in combination, against Salmonella Typhimurium and Staphy...
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A comparative study of electrical and conventional pre-treatments for quality assessment of hot air dried green bell pepper
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-01-12 , DOI: 10.1177/10820132221132903
In this study, the effect of pretreatments (hot water blanching, microwave blanching and ohmic heating) on drying kinetics and quality characteristics of green bell pepper dried at 60, 70 and 80 °C...
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Effects of different types of electrolyzed waters on rheological characteristics of dough and quality properties of bread.
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-06-06 , DOI: 10.1177/10820132231170288
Water is an ingredient of considerable importance in bread dough. Effects of four different types of electrolyzed water (Anolyte NaCl, Catholyte NaCl, Anolyte Na2CO3, Catholyte Na2CO3) on quality characteristics of bread were investigated. For this aim, rheological and textural analysis of bread doughs and color, physical properties, water activity, moisture content, antioxidant activity, total phenolic content, texture profile analysis, and micrographic analysis of bread samples were performed. Electrolyzed water affected quality characteristics of dough and bread samples significantly (p  中文翻译: 不同类型电解水对面团流变特性和面包品质特性的影响。 水是面包面团中相当重要的成分。研究了四种不同类型的电解水(阳极电解液 NaCl、阴极电解液 NaCl、阳极电解液 Na2CO3、阴极电解液 Na2CO3)对面包品质特性的影响。为此,对面包面团和颜色、物理特性、水分活度、水分含量、抗氧化活性、总酚含量、质地剖面分析和面包样品的显微分析进行了流变学和质构分析。电解水显着影响面团和面包样品的质量特性 (p < 0.05)。阳极电解液 Na2CO3 将面团的保水能力从 60 ± 0.05 提高到 66 ± 0.07。用阳极液 Na2CO3 (363 ± 1.70) 和阴极液 Na2CO3 (346 ± 1. 61) 电解水的面包体积高于用阳极电解液氯化钠 (320 ± 1.00) 和阴极电解液氯化钠 (310 ± 1.52) 电解水制备的面包样品和对照面包 (270 ± 1.04) (p < 0.05)。电解水还增加了面包样品的抗氧化活性(23.62 ± 0.05% 抑制)和总酚含量(460.61 ± 2.12 GAE/100 g)。这项研究的结果可能证明使用电解水可以改善面包的质量特性。
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Evaluation of the effects of canning variables on the mineral composition of canned cowpeas (Vigna unguiculata l. Walp) using multi-response analysis
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-01-02 , DOI: 10.1177/10820132221146593
This study aims to investigate the effects of canning variables (cooking time, storage time, volume of vinegar, salt and sugar) on the mineral composition of canned cowpea (Vigna unguiculata (L.) W...
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Enhanced H2S biogenesis followed by its postharvest application retarded senescence development by promoting multiple antioxidant protection systems in button mushroom during cold storage.
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-06-13 , DOI: 10.1177/10820132221133144
Rapid postharvest quality deterioration of button mushroom as fruit body surface browning brings about senescence development and limits its distribution potential and postharvest storage. In this investigation, 0.5 mM of NaHS as the optimum concentration for H2S fumigation was applied to retain the quality of Agaricus bisporus mushrooms concerning some qualitative and biochemical attributes evaluation throughout 15 storage-day at 4°C and 80-90% relative humidity. In H2S fumigated mushrooms, pileus browning index, weight loss and softening decreased, concomitant with higher cell membrane stability as revealed by subsidiary electrolyte leakage, malondialdehyde (MDA) and H2O2 contents compared to the control during the cold storage period. H2S fumigation boosted total phenolics, as presented by the enhanced phenylalanine ammonia-lyase (PAL) activity and total antioxidant scavenging activity, while polyphenol oxidase (PPO) activity diminished. Moreover, in H2S fumigated mushrooms not only peroxidase (POD), catalase (CAT), superoxide dismutase (SOD), glutathione reductase (GR) and glutathione peroxidase (GPx) activities but also ascorbic acid and glutathione (GSH) contents increased, even though glutathione (GSSG) content declined. The raised endogenous H2S level prompted by greater cystathionine ß-synthase (CBS), cystathionine ?-lyase (CSE), cysteine synthase (CS), L-cysteine desulfhydrases (LCD) and D-cysteine desulfhydrases (DCD) enzymes activities until 10d in fumigated mushrooms. In general, the increase in endogenous H2S biogenesis promoted by H2S fumigation in button mushrooms resulted in retarding senescence development, maintaining redox balance by boosting multiple enzymatic and non-enzymatic antioxidants defense parameters.
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Optimization of ultrasonic-assisted osmotic dehydration as a pretreatment for microwave drying of beetroot (Beta vulgaris)
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-01-30 , DOI: 10.1177/10820132231153501
The aim of this study was to optimize drying conditions during ultrasonic-assisted osmotic dehydration and subsequent microwave drying of red beetroot using the Box-Behnken design. For this purpose...
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Effect of dual physical modifications on structural and functional properties of gluten and whey protein: Ultrasound and microwave.
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-06-21 , DOI: 10.1177/10820132231182099
In this study, the effect of dual modification using ultrasound (100 and 300 W for 5, 10, and 15 min) and microwave (600 W for 45 s) treatments on functional properties of wheat gluten protein (WGP) and whey protein concentrate (WPC), as two by-products of food industry with different primary functional properties, was investigated. Ultrasound treatment did not affect the solubility of both proteins significantly but the emulsion and foam properties were increased up to 10 min. Nevertheless, microwave treatment after ultrasound caused a significant decrease in the solubility of both proteins. However, the foam stability of the WPC and WGP was not significantly modified after microwave treatment. The obtained results showed a more positive effect of ultrasound at 100 W for 10 min than other ultrasound treatments on the functional and structural properties of both proteins. The zeta potential of both proteins was decreased after dual physical modifications, but thermal stability of proteins was improved after microwave treatment.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.70 53 Science Citation Index Science Citation Index Expanded Not
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